2-(4-Bromophenyl)spiro[oxirane3,2'-{1'-indanone}]
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Overview
Description
2-(4-Bromophenyl)spiro[oxirane3,2’-{1’-indanone}] is a chemical compound with the molecular formula C16H11BrO2 and a molecular weight of 315.16134 . This compound features a spirocyclic structure, which includes an oxirane ring fused to an indanone moiety, with a bromophenyl group attached to the oxirane ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-(4-Bromophenyl)spiro[oxirane3,2’-{1’-indanone}] typically involves the reaction of 4-bromobenzaldehyde with 1-indanone in the presence of a base to form an intermediate, which is then treated with an oxidizing agent to form the final product . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out at elevated temperatures to ensure complete conversion of the starting materials.
Chemical Reactions Analysis
2-(4-Bromophenyl)spiro[oxirane3,2’-{1’-indanone}] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxirane derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
2-(4-Bromophenyl)spiro[oxirane3,2’-{1’-indanone}] has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)spiro[oxirane3,2’-{1’-indanone}] involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The bromophenyl group enhances the compound’s binding affinity to its targets, contributing to its biological activity .
Comparison with Similar Compounds
2-(4-Bromophenyl)spiro[oxirane3,2’-{1’-indanone}] can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)spiro[oxirane3,2’-{1’-indanone}]: This compound has a chlorine atom instead of a bromine atom, which affects its reactivity and biological activity.
2-(4-Fluorophenyl)spiro[oxirane3,2’-{1’-indanone}]: The presence of a fluorine atom in this compound influences its chemical properties and interactions with biological targets.
2-(4-Methylphenyl)spiro[oxirane3,2’-{1’-indanone}]: The methyl group in this compound alters its steric and electronic properties, leading to differences in reactivity and biological effects.
The uniqueness of 2-(4-Bromophenyl)spiro[oxirane3,2’-{1’-indanone}] lies in its specific combination of functional groups and spirocyclic structure, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3'-(4-bromophenyl)spiro[3H-indene-2,2'-oxirane]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO2/c17-12-7-5-10(6-8-12)15-16(19-15)9-11-3-1-2-4-13(11)14(16)18/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZFTSFFBARDLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C13C(O3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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